molecular formula C18H24N4 B14793072 3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine

3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine

Cat. No.: B14793072
M. Wt: 296.4 g/mol
InChI Key: AWJMGYYPWSRTBQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

3-Benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as hypertension, depression, and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

3-Benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

This compound is unique due to its specific structural features and the presence of the piperazine ring, which may contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C18H24N4

Molecular Weight

296.4 g/mol

IUPAC Name

3-benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C18H24N4/c1-13-12-22(10-9-19-13)18-15(3)14(2)17(20-21-18)11-16-7-5-4-6-8-16/h4-8,13,19H,9-12H2,1-3H3

InChI Key

AWJMGYYPWSRTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=NN=C(C(=C2C)C)CC3=CC=CC=C3

Origin of Product

United States

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